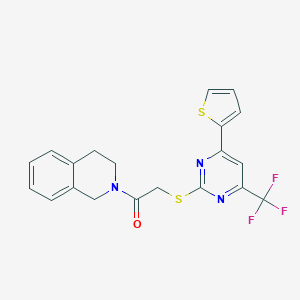
2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess unique properties that make it suitable for use in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of various kinases, including Akt and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide are diverse and depend on the specific application. This compound has been found to possess potent antioxidant and anti-inflammatory properties, making it suitable for use in the treatment of various diseases. Additionally, this compound has been shown to possess antiproliferative and proapoptotic effects, making it a promising candidate for the treatment of cancer.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide in lab experiments include its potent biological activity and its ability to selectively target specific enzymes and signaling pathways. However, the limitations of using this compound in lab experiments include its potential toxicity and its limited solubility in water.
Future Directions
There are several future directions for the use of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide in scientific research. These include the development of more potent and selective analogs of this compound, the investigation of its potential use in the treatment of specific diseases, and the exploration of its potential use as a tool in chemical biology research.
In conclusion, 2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide is a promising compound that has been extensively studied for its potential applications in scientific research. This compound possesses potent biological activity and has been shown to exhibit a range of biochemical and physiological effects, making it suitable for use in the treatment of various diseases. However, further research is needed to fully understand the potential of this compound and to develop more potent and selective analogs.
Synthesis Methods
The synthesis of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide involves the reaction of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfonyl chloride with a thiol compound. The reaction takes place in the presence of a base and a solvent, typically dimethylformamide or acetonitrile.
Scientific Research Applications
2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl sulfide has been found to exhibit a range of biological activities that make it suitable for use in scientific research. This compound has been shown to possess potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, including cancer, diabetes, and cardiovascular disorders.
properties
Molecular Formula |
C20H16F3N3OS2 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethanone |
InChI |
InChI=1S/C20H16F3N3OS2/c21-20(22,23)17-10-15(16-6-3-9-28-16)24-19(25-17)29-12-18(27)26-8-7-13-4-1-2-5-14(13)11-26/h1-6,9-10H,7-8,11-12H2 |
InChI Key |
UNDOKYCXEFAYET-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4 |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(2-ethylanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284231.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(2-ethoxyanilino)-2-oxoethoxy]benzamide](/img/structure/B284232.png)
![4-[2-(4-fluoroanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284233.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(2,3-dimethylanilino)-2-oxoethoxy]benzamide](/img/structure/B284236.png)
![4-[2-(2-ethoxyanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284238.png)

![3-methoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284253.png)
![2-ethoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284256.png)
![2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284257.png)
![N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B284258.png)
![5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B284260.png)
![2-[(2-Chlorophenoxy)methyl]-5-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B284262.png)
![2-[(4-Chlorophenoxy)methyl]-5-(2,6-dimethylmorpholin-4-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B284267.png)
![5-(4-Methoxyanilino)-2-[(3-methylphenoxy)methyl]-4-oxazolecarbonitrile](/img/structure/B284272.png)